molecular formula C10H9N5OS B3036913 6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 400085-83-8

6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B3036913
CAS No.: 400085-83-8
M. Wt: 247.28 g/mol
InChI Key: NWJDMDXDFZMDEF-UHFFFAOYSA-N
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Description

6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as 2-aminopyrimidine, with a thiazole derivative under acidic or basic conditions.

    Reduction: The intermediate product is then subjected to reduction reactions to form the dihydrothiazolo ring.

    Deamination: The final step involves deamination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its fully reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.

Scientific Research Applications

6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound used.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Structurally related compounds with similar pharmacological properties.

    Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used in the treatment of leukemia.

Uniqueness

6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and thiazole rings. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-(2-aminopyrimidin-4-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c11-9-12-2-1-7(14-9)6-5-13-10-15(8(6)16)3-4-17-10/h1-2,5H,3-4H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJDMDXDFZMDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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